molecular formula C29H22ClNO5 B339358 2-(4-chlorophenyl)-2-oxoethyl 2'-[(4-methoxyphenyl)carbamoyl]biphenyl-2-carboxylate

2-(4-chlorophenyl)-2-oxoethyl 2'-[(4-methoxyphenyl)carbamoyl]biphenyl-2-carboxylate

Katalognummer: B339358
Molekulargewicht: 499.9 g/mol
InChI-Schlüssel: XDQDNBXPABISGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Chlorophenyl)-2-oxoethyl 2’-[(4-methoxyanilino)carbonyl][1,1’-biphenyl]-2-carboxylate is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxyanilino group, and a biphenyl carboxylate group.

Eigenschaften

Molekularformel

C29H22ClNO5

Molekulargewicht

499.9 g/mol

IUPAC-Name

[2-(4-chlorophenyl)-2-oxoethyl] 2-[2-[(4-methoxyphenyl)carbamoyl]phenyl]benzoate

InChI

InChI=1S/C29H22ClNO5/c1-35-22-16-14-21(15-17-22)31-28(33)25-8-4-2-6-23(25)24-7-3-5-9-26(24)29(34)36-18-27(32)19-10-12-20(30)13-11-19/h2-17H,18H2,1H3,(H,31,33)

InChI-Schlüssel

XDQDNBXPABISGH-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C3=CC=CC=C3C(=O)OCC(=O)C4=CC=C(C=C4)Cl

Kanonische SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C3=CC=CC=C3C(=O)OCC(=O)C4=CC=C(C=C4)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 2’-[(4-methoxyanilino)carbonyl][1,1’-biphenyl]-2-carboxylate typically involves multiple steps. One common method includes the reaction of 4-chlorobenzaldehyde with 2’-[(4-methoxyanilino)carbonyl][1,1’-biphenyl]-2-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, ensures the quality and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Chlorophenyl)-2-oxoethyl 2’-[(4-methoxyanilino)carbonyl][1,1’-biphenyl]-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions may result in the formation of new derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

2-(4-Chlorophenyl)-2-oxoethyl 2’-[(4-methoxyanilino)carbonyl][1,1’-biphenyl]-2-carboxylate has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-(4-Chlorophenyl)-2-oxoethyl 2’-[(4-methoxyanilino)carbonyl][1,1’-biphenyl]-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and biological activities. The exact mechanism depends on the specific application and the molecular targets involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some similar compounds include:

  • 2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid
  • 2,4-Dimethylmethcathinone
  • 2,4-Dimethylethcathinone

Uniqueness

2-(4-Chlorophenyl)-2-oxoethyl 2’-[(4-methoxyanilino)carbonyl][1,1’-biphenyl]-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.